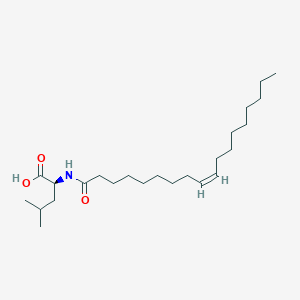

N-oleoyl leucine

説明

N-オレオイルロイシンは、N-アシルアミド類に分類される化合物であり、特にロイシンのオレイン酸アミドです。これは、ロイシンアミノ酸の誘導体であり、オレイン酸のカルボキシル基がロイシンのアミノ基と縮合しています。

準備方法

合成経路と反応条件: N-オレオイルロイシンは、ショット-バウマン反応によって合成できます。この反応は、水酸化ナトリウムなどの塩基の存在下、ロイシンとオレオイルクロリドを反応させることからなります。この反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で行われます。反応条件には、副反応を防ぐために低温を維持し、反応物を目的の生成物に完全に変換することを保証することが含まれます .

工業生産方法: N-オレオイルロイシンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動反応器の使用と、高い収率と純度を保証するための反応パラメータの精密な制御が含まれます。生成物はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます .

化学反応の分析

反応の種類: N-オレオイルロイシンは、以下を含むさまざまな化学反応を起こします。

酸化: オレオイル基の二重結合は、酸化されてエポキシドまたはジオールを生成できます。

還元: 二重結合は、還元されて飽和誘導体を生成できます。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が一般的に使用されます。

還元: 水素ガス存在下でパラジウム担持炭素(Pd/C)などの触媒が使用されます。

主な生成物:

酸化: エポキシド、ジオール。

還元: 飽和N-アシルロイシン誘導体。

置換: N-置換ロイシン誘導体

科学的研究の応用

Metabolic Regulation

N-Oleoyl leucine has been identified as a potent modulator of mitochondrial respiration. Research indicates that it acts as a lipid uncoupler, stimulating respiration in isolated mitochondria, cells, and animal models. This uncoupling effect is significant for its potential role in managing energy expenditure and body weight.

- Mechanism of Action : It interacts with mitochondrial transporters, enhancing respiration independent of traditional uncoupling proteins like UCP1. Studies have shown that intraperitoneal administration of this compound in mice leads to increased whole-body energy expenditure and weight loss, suggesting its utility in combating obesity and metabolic disorders .

Cardiometabolic Health

Recent studies have linked this compound to various cardiometabolic outcomes. Its levels in plasma have been associated with significant health markers such as body mass index and waist circumference, indicating its role as a biomarker for metabolic health.

- Clinical Associations : In a cohort study involving 2,351 participants from the Jackson Heart Study, higher levels of this compound were correlated with an increased risk of coronary heart disease and heart failure. The compound's association with these conditions highlights its potential as a target for therapeutic interventions aimed at improving cardiometabolic health .

Biochemical Pathways and Genetic Regulation

The metabolism of this compound is influenced by genetic factors, particularly the CYP4F2 gene, which encodes an enzyme responsible for its hydroxylation. This enzymatic process diversifies the lipid metabolites derived from this compound, potentially altering their biological activity.

- Genetic Insights : The regulation of N-acyl amino acids like this compound through genetic determinants underscores the complexity of lipid metabolism and its implications for personalized medicine. Understanding these pathways could lead to novel strategies for managing metabolic diseases .

Potential Applications in Drug Development

The unique properties of this compound as a hydrolysis-resistant compound make it a candidate for further exploration in drug development. Its ability to modulate energy metabolism could be harnessed for creating new therapeutic agents aimed at obesity and related metabolic disorders.

- Research Directions : Future studies may focus on developing analogs of this compound that retain its beneficial properties while minimizing potential side effects. These compounds could serve as leads for designing novel uncouplers with enhanced therapeutic windows compared to classical agents .

Summary Table of Findings

作用機序

N-オレオイルロイシンは、アンカップリングタンパク質1とは独立して、ミトコンドリア呼吸をアンカップリングすることによって効果を発揮します。これにより、エネルギー消費量が増加し、脂肪の蓄積が減少します。この化合物は、脂質代謝とエネルギー恒常性に関与する酵素やトランスポーターを含む、特定の分子標的に作用します .

類似の化合物:

N-リノレオイルロイシン: リノール酸部分を有する別のN-アシルアミド。

N-パルミトイルロイシン: パルミチン酸部分を有する。

N-ステアロイルロイシン: ステアリン酸部分を有する .

比較: N-オレオイルロイシンは、ミトコンドリア経路との特定の相互作用と、アンカップリングタンパク質1とは独立して呼吸をアンカップリングする能力により、独自の特徴を持っています。これは、同じ代謝効果を示さない可能性のある他のN-アシルロイシンとは異なります .

類似化合物との比較

N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.

N-Palmitoyl Leucine: Contains a palmitic acid moiety.

N-Stearoyl Leucine: Contains a stearic acid moiety .

Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .

生物活性

N-oleoyl leucine is a member of the N-acyl amino acid family, which are bioactive lipids formed by the conjugation of fatty acids to amino acids. This compound has garnered attention for its potential roles in metabolic regulation and energy homeostasis. Recent studies have revealed its involvement in various biological activities, including modulation of thermogenesis, appetite suppression, and potential implications in cardiometabolic diseases.

-

Energy Metabolism and Thermogenesis :

- This compound has been shown to stimulate thermogenesis, which is the process of heat production in organisms. It acts independently of uncoupling protein 1 (UCP1), suggesting a unique pathway for energy expenditure that does not rely on traditional mechanisms associated with brown adipose tissue .

- In murine models, administration of this compound (25 mg/kg, intraperitoneally) resulted in decreased body weight and food intake while preferentially reducing fat mass in diet-induced obesity scenarios .

-

Cardiometabolic Implications :

- Research indicates that plasma levels of this compound correlate with cardiometabolic disease endpoints. In a study involving 2,351 participants from the Jackson Heart Study, elevated levels of this metabolite were associated with an increased risk of coronary heart disease and heart failure .

- The CYP4F2 gene locus has been identified as a genetic determinant influencing plasma levels of this compound, highlighting its potential role in metabolic diversification and lipid signaling pathways .

- Interaction with Receptors :

Table: Summary of Key Studies on this compound

Molecular Targets

This compound interacts with several molecular targets that mediate its biological effects:

- GPR18 : This receptor has been suggested as a mediator for some physiological activities of N-acyl amino acids, including calcium mobilization and anti-inflammatory actions .

- PM20D1 : An enzyme that synthesizes N-acyl amino acids; its activity is crucial for the biosynthesis and regulation of compounds like this compound .

特性

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。